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Compound of Interest

Compound Name: Lsd1-UM-109

Cat. No.: B12373050

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lsd1-UM-109 is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an
enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML)
and small cell lung cancer (SCLC). LSD1 plays a crucial role in tumorigenesis by altering gene
expression through the demethylation of histone and non-histone proteins. By inhibiting LSD1,
Lsd1-UM-109 can induce differentiation and inhibit the proliferation of cancer cells, making it a
promising candidate for therapeutic development. These application notes provide detailed
protocols for the use of Lsd1-UM-109 in cell culture experiments.

Data Presentation

Table 1: In Vitro Efficacy of Lsd1-UM-109

Cell Line Cancer Type IC50 (nM) Reference
Acute Myeloid

MV4;11 _ 0.6 [1]
Leukemia (AML)

Small Cell Lung
H1417 1.1 [1]
Cancer (SCLC)
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Experimental Protocols
Cell Culture

a. MV4;11 Human Biphenotypic B Myelomonocytic Leukemia Cell Line

e Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 medium
supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]

e Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

e Subculturing: These are suspension cells. Maintain cell density between 3 x 1075 and 1 x
1076 viable cells/mL by adding fresh medium every 2-3 days.

b. NCI-H1417 Human Small Cell Lung Cancer Cell Line

e Culture Medium: RPMI-1640 medium modified to contain 2 mM L-glutamine, 4500 mg/L
glucose, and 10% FBS.[3]

o Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

e Subculturing: These are suspension cells that grow in clusters. Maintain cell density between
1 x 1075 and 1 x 1076 viable cells/mL. Break up clusters by gentle pipetting and add fresh
medium every 2 to 4 days.

Cell Viability Assay (Dose-Response)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Lsd1-
UM-109.

o Materials:
o MV4:11 or H1417 cells
o Complete culture medium

o Lsd1-UM-109 (stock solution in DMSQO)
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o 96-well opaque-walled plates (for luminescence-based assays) or clear plates (for
colorimetric assays)

o CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

e Procedure:

o Seed cells in a 96-well plate at a density of 1 x 10*4 cells/well in 100 pL of complete
culture medium.

o Prepare serial dilutions of Lsd1-UM-109 in complete culture medium. A suggested
concentration range is 0.01 nM to 1000 nM. Also, prepare a vehicle control (DMSO) at the
same final concentration as the highest Lsd1-UM-109 concentration.

o Add 100 pL of the Lsd1-UM-109 dilutions or vehicle control to the respective wells.

o Incubate the plate for 96 hours at 37°C and 5% CO2.

o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
o Add 100 pL of CellTiter-Glo® reagent to each well.

o Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Measure luminescence using a plate reader.

o Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-
response curve to determine the IC50 value using a suitable software (e.g., GraphPad
Prism).

Western Blotting for Histone Marks and COREST
Complex Proteins

This protocol allows for the analysis of changes in histone methylation and levels of LSD1-
associated proteins following treatment with Lsd1-UM-109.
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e Materials:
o MV4;11 or H1417 cells
o Complete culture medium
o Lsd1-UM-109
o RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o Primary antibodies: anti-LSD1, anti-CoREST, anti-H3K4me2, anti-Total Histone H3.
o HRP-conjugated secondary antibodies
o Chemiluminescent substrate
e Procedure:

o Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration
of the experiment.

o Treat cells with Lsd1-UM-109 at concentrations around the IC50 (e.g., 1 nM, 10 nM, 100
nM) and a vehicle control (DMSO) for 48 to 96 hours.

o Harvest cells by centrifugation and wash once with ice-cold PBS.
o Lyse the cell pellet with RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
o Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

o Transfer the supernatant to a new tube and determine the protein concentration using a
BCA assay.

o Denature 20-30 pg of protein per sample by boiling in Laemmli sample buffer for 5
minutes.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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o Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

o Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
Recommended dilutions should be optimized, but a starting point is 1:1000 for most
antibodies.

o Wash the membrane three times with TBST for 5 minutes each.

o Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000
dilution) for 1 hour at room temperature.

o Wash the membrane three times with TBST for 5 minutes each.

o Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantify band intensities using software like ImageJ and normalize to a loading control
(e.g., Total Histone H3 for histone marks, GAPDH or [3-actin for other proteins).[4]

Flow Cytometry for Myeloid Differentiation Markers

This protocol is used to assess the induction of myeloid differentiation in AML cells by
measuring the expression of cell surface markers CD11b and CD86.[5][6]

o Materials:
o MV4:11 cells
o Complete culture medium
o Lsd1-UM-109
o FITC-conjugated anti-CD11b antibody
o PE-conjugated anti-CD86 antibody
o Isotype control antibodies (FITC-1gG, PE-IgG)

o FACS buffer (PBS with 2% FBS)
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o 7-AAD or Propidium lodide (for viability staining)

e Procedure:
o Seed MV4;11 cells in 12-well plates.

o Treat cells with Lsd1-UM-109 at various concentrations (e.g., 1 nM, 10 nM, 100 nM) and a
vehicle control for 4 to 6 days.

o Harvest approximately 5 x 1075 cells per sample by centrifugation.
o Wash the cells once with cold FACS bulffer.

o Resuspend the cell pellet in 100 pL of FACS buffer containing the fluorescently conjugated
antibodies (CD11b, CD86, and isotype controls) at the manufacturer's recommended
concentration.

o Incubate on ice in the dark for 30 minutes.

o Wash the cells twice with 1 mL of cold FACS buffer.

o Resuspend the cells in 300-500 pL of FACS buffer containing a viability dye (e.g., 7-AAD).
o Analyze the samples on a flow cytometer.

o Gating Strategy:

» Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot
to exclude debris.

» Gate on single cells using FSC-A vs. FSC-H.
» Gate on the live cell population by excluding 7-AAD positive cells.

= Analyze the expression of CD11b and CD86 on the live, single-cell population. Use the
isotype controls to set the gates for positive staining.

Mandatory Visualization
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Caption: LSD1-CoREST signaling pathway and the effect of Lsd1-UM-109.
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Caption: General experimental workflow for studying Lsd1-UM-109.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

+ 2. haematologica.org [haematologica.org]

¢ 3. bcrj.org.br [bcrj.org.br]

¢ 4. researchgate.net [researchgate.net]

¢ 5. Human Small Cell Lung Cancer Cells (NCI-H1417) — Cells Online [cells-online.com]

¢ 6. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid
differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC
[pmc.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Application Notes and Protocols for Lsd1-UM-109 in
Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12373050?utm_src=pdf-body-img
https://www.benchchem.com/product/b12373050?utm_src=pdf-body
https://www.benchchem.com/product/b12373050?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Structures-of-LSD1-KDM1A-and-LSD2-KDM1B-A-Domain-architectures-of-human-LSD1-and-LSD2_fig2_313592935
https://haematologica.org/article/download/11834/78203
https://bcrj.org.br/celula/nci-h1417-h1417/
https://www.researchgate.net/figure/H3K4me2-levels-upon-treatment-with-compound-5b-in-MV4-11-cells-A-Immunoblot-of-H3K4me2_fig3_349039898
https://cells-online.com/product/human-small-cell-lung-cancer-cells-nci-h1417/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689595/
https://www.benchchem.com/product/b12373050#lsd1-um-109-experimental-protocol-for-cell-culture
https://www.benchchem.com/product/b12373050#lsd1-um-109-experimental-protocol-for-cell-culture
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b12373050#Isd1-um-109-experimental-protocol-for-
cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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